molecular formula C9H12Cl3NO B1374457 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride CAS No. 1354951-31-7

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride

Cat. No.: B1374457
CAS No.: 1354951-31-7
M. Wt: 256.6 g/mol
InChI Key: CNUADCUEUPMLMX-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12Cl3NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanol group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form 2,6-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the propanol group.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,6-dichlorobenzaldehyde, while reduction can produce various amines or alcohols.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : It serves as a critical intermediate in the synthesis of more complex organic molecules, allowing researchers to explore new chemical entities and their properties.
  • Reagent in Chemical Reactions : The compound is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity.
  • Neuroprotective Effects : Studies have shown that it acts as a selective agonist for dopamine receptors, particularly the D3 receptor. This selectivity may make it advantageous for treating neurodegenerative diseases like Parkinson's disease by modulating dopaminergic signaling pathways.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent for various medical conditions due to its biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluating various derivatives demonstrated that modifications could increase antimicrobial potency. Certain derivatives exhibited MIC values lower than standard antibiotics like ciprofloxacin, showcasing their potential as effective antibacterial agents.

Case Study 2: Neuroprotective Potential

In preclinical studies involving MPTP-induced neurodegeneration in mice, administration of the compound resulted in significant neuroprotection compared to control groups. Behavioral assessments indicated improved motor functions and reduced loss of dopaminergic neurons in treated animals, suggesting its potential application in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride
  • 2-Amino-1-(3,5-dichlorophenyl)propan-1-ol hydrochloride
  • 2-Amino-1-(2,6-difluorophenyl)propan-1-ol hydrochloride

Uniqueness

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the amino and propanol groups further enhances its versatility in various applications.

Biological Activity

2-Amino-1-(2,6-dichlorophenyl)propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an amino group and a dichlorophenyl moiety. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In animal models, it has been shown to act as a selective agonist for dopamine receptors, particularly the D3 receptor. This activity may contribute to its potential in treating neurodegenerative diseases such as Parkinson's disease . The neuroprotective effects are believed to be mediated through the modulation of dopaminergic signaling pathways.

Dopamine Receptor Agonism

The primary mechanism of action involves the agonistic activity at the D3 dopamine receptor. Studies have demonstrated that compounds similar to 2-amino-1-(2,6-dichlorophenyl)propan-1-ol can enhance dopamine signaling without significantly activating the D2 receptor, which is associated with adverse side effects like impulse control disorders . This selectivity is advantageous for therapeutic applications.

Antimicrobial Mechanism

The antimicrobial activity is thought to result from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The dichloro substitution on the phenyl ring enhances lipophilicity, facilitating better penetration into bacterial cells .

Case Study 1: Antimicrobial Efficacy

A study evaluating various derivatives of 2-amino-1-(2,6-dichlorophenyl)propan-1-ol showed that certain modifications increased antimicrobial potency. For example, compounds with additional functional groups demonstrated MIC values lower than those of standard antibiotics like ciprofloxacin .

Case Study 2: Neuroprotective Potential

In a preclinical study involving MPTP-induced neurodegeneration in mice, administration of the compound resulted in significant neuroprotection compared to control groups. Behavioral assessments indicated improved motor functions and reduced dopaminergic neuron loss in treated animals .

Data Summary

Activity MIC (µg/mL) Effect Reference
Antibacterial3.12 - 12.5Effective against S. aureus and E. coli
NeuroprotectiveN/AReduced neurodegeneration in mice

Properties

IUPAC Name

2-amino-1-(2,6-dichlorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)8-6(10)3-2-4-7(8)11;/h2-5,9,13H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUADCUEUPMLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-31-7
Record name Benzenemethanol, α-(1-aminoethyl)-2,6-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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